REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[CH2:7]1[O:10][CH:8]1[CH3:9]>CO>[OH:10][CH:8]([CH3:9])[CH2:7][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Type
|
CUSTOM
|
Details
|
at a reaction temperature of 80° C. to 140° C
|
Type
|
CUSTOM
|
Details
|
Thereafter, by purification
|
Type
|
DISTILLATION
|
Details
|
through distillation
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C(=NC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |